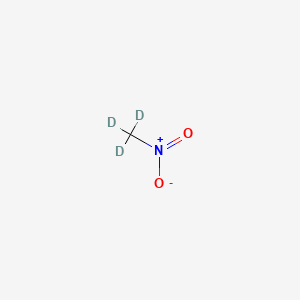

Nitromethane-d3

Cat. No. B1582242

Key on ui cas rn:

13031-32-8

M. Wt: 64.059 g/mol

InChI Key: LYGJENNIWJXYER-FIBGUPNXSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05731434

Procedure details

In a 45-L cryogenic reactor with a contoured, anchor stirrer was dissolved 5.537 kg (36.9 moles) piperonal in 9 L methanol and 2.252 kg (36.9 moles) nitromethane at 15°-20° C. The jacket temperature was set to -5° C. and the reaction solution cooled to a temperature of +3.5° C. A 21° C. solution of 3.10 kg (38.8 moles) 50% (w:w) aquous sodium hydroxide diluted with 3.7 L water was pumped in. The reaction temperature was maintained between 10°-15° C. When addition was complete, the jacket temperature was reset to 1° C. and stirring continued for 30 minutes. A mixture of 7 kg ice in 19 L water was added to dissolve most of the solid. The reaction mixture was filtered through canvas and then a 27R10SV Honeycomb filter. The filtered solution was metered into a 21° C. mixture of 7.4 L concentrated hydrochloric acid in 11.1 L deionized water. The final reaction temperature was 26° C. The resulting product was centrifuged and washed until the wash pH rose to at least 6 (by pH indicating paper). The crude product was dissolved in 92 L dichloromethane and the layers separated. The aqueous layer was washed once with 8 L dichloromethane. The combined organics were dried over 1.32 kg magnesium sulfate and filtered through Whatman #1 paper. The volume was reduced to 20% and the solution cooled to 4° C. Filtration through Whatman #1 paper, followed by ambient temperature drying in vacuo with an air leak afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25% followed by similar cooling, filtration, and drying afforded 0.262 kg (4%) of a second crop. The yellow product darkened on standing in light and air.

[Compound]

Name

ice

Quantity

7 kg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[N+:12]([CH3:15])([O-:14])=[O:13].[OH-].[Na+]>CO.O>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:15][N+:12]([O-:14])=[O:13])=[CH:5][C:4]=2[O:9]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.537 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1C=O)OCO2

|

|

Name

|

|

|

Quantity

|

2.252 kg

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C

|

|

Name

|

|

|

Quantity

|

9 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

3.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

3.7 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

7 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

19 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

4 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set to -5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction solution cooled to a temperature of +3.5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was maintained between 10°-15° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reset to 1° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve most of the solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through canvas

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a 27R10SV Honeycomb filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was metered into a 21° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixture of 7.4 L concentrated hydrochloric acid in 11.1 L

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The final reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 26° C

|

WASH

|

Type

|

WASH

|

|

Details

|

washed until the

|

WASH

|

Type

|

WASH

|

|

Details

|

wash

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude product was dissolved in 92 L dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed once with 8 L dichloromethane

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organics were dried over 1.32 kg magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Whatman #1 paper

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration through Whatman #1 paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying in vacuo with an air leak

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25%

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by similar cooling, filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded 0.262 kg (4%) of a second crop

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1OC=2C=C(C=CC2O1)C=C[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US05731434

Procedure details

In a 45-L cryogenic reactor with a contoured, anchor stirrer was dissolved 5.537 kg (36.9 moles) piperonal in 9 L methanol and 2.252 kg (36.9 moles) nitromethane at 15°-20° C. The jacket temperature was set to -5° C. and the reaction solution cooled to a temperature of +3.5° C. A 21° C. solution of 3.10 kg (38.8 moles) 50% (w:w) aquous sodium hydroxide diluted with 3.7 L water was pumped in. The reaction temperature was maintained between 10°-15° C. When addition was complete, the jacket temperature was reset to 1° C. and stirring continued for 30 minutes. A mixture of 7 kg ice in 19 L water was added to dissolve most of the solid. The reaction mixture was filtered through canvas and then a 27R10SV Honeycomb filter. The filtered solution was metered into a 21° C. mixture of 7.4 L concentrated hydrochloric acid in 11.1 L deionized water. The final reaction temperature was 26° C. The resulting product was centrifuged and washed until the wash pH rose to at least 6 (by pH indicating paper). The crude product was dissolved in 92 L dichloromethane and the layers separated. The aqueous layer was washed once with 8 L dichloromethane. The combined organics were dried over 1.32 kg magnesium sulfate and filtered through Whatman #1 paper. The volume was reduced to 20% and the solution cooled to 4° C. Filtration through Whatman #1 paper, followed by ambient temperature drying in vacuo with an air leak afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25% followed by similar cooling, filtration, and drying afforded 0.262 kg (4%) of a second crop. The yellow product darkened on standing in light and air.

[Compound]

Name

ice

Quantity

7 kg

Type

reactant

Reaction Step Three

Identifiers

|

REACTION_CXSMILES

|

[CH:1]1[C:6]([CH:7]=O)=[CH:5][C:4]2[O:9][CH2:10][O:11][C:3]=2[CH:2]=1.[N+:12]([CH3:15])([O-:14])=[O:13].[OH-].[Na+]>CO.O>[CH2:10]1[O:11][C:3]2[CH:2]=[CH:1][C:6]([CH:7]=[CH:15][N+:12]([O-:14])=[O:13])=[CH:5][C:4]=2[O:9]1 |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

5.537 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1=CC2=C(C=C1C=O)OCO2

|

|

Name

|

|

|

Quantity

|

2.252 kg

|

|

Type

|

reactant

|

|

Smiles

|

[N+](=O)([O-])C

|

|

Name

|

|

|

Quantity

|

9 L

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Step Two

|

Name

|

|

|

Quantity

|

3.1 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

|

Name

|

|

|

Quantity

|

3.7 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

[Compound]

|

Name

|

ice

|

|

Quantity

|

7 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

19 L

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

4 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was set to -5° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction solution cooled to a temperature of +3.5° C

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The reaction temperature was maintained between 10°-15° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

When addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was reset to 1° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

to dissolve most of the solid

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The reaction mixture was filtered through canvas

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

a 27R10SV Honeycomb filter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was metered into a 21° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

mixture of 7.4 L concentrated hydrochloric acid in 11.1 L

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The final reaction temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was 26° C

|

WASH

|

Type

|

WASH

|

|

Details

|

washed until the

|

WASH

|

Type

|

WASH

|

|

Details

|

wash

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The crude product was dissolved in 92 L dichloromethane

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the layers separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The aqueous layer was washed once with 8 L dichloromethane

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

The combined organics were dried over 1.32 kg magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered through Whatman #1 paper

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration through Whatman #1 paper

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

followed by ambient temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying in vacuo with an air leak

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded 1.584 kg (22%) of a first crop Concentration of the MLS to 25%

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

followed by similar cooling, filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

drying

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

afforded 0.262 kg (4%) of a second crop

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C1OC=2C=C(C=CC2O1)C=C[N+](=O)[O-]

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |